N-(prop-2-yn-1-yl)cyclopropanesulfonamide
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Overview
Description
N-(prop-2-yn-1-yl)cyclopropanesulfonamide: is a chemical compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol It is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(prop-2-yn-1-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(prop-2-yn-1-yl)cyclopropanesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets .
Medicine: Sulfonamide derivatives are known for their antibacterial and antifungal properties, making this compound a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The propynyl group may also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity .
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclopropane ring.
N-(prop-2-yn-1-yl)methanesulfonamide: Similar structure but with a methane group instead of a cyclopropane ring.
Uniqueness: N-(prop-2-yn-1-yl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature can influence the compound’s chemical behavior and interactions with biological targets, making it distinct from other sulfonamide derivatives .
Properties
IUPAC Name |
N-prop-2-ynylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPGPFBXJACUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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